molecular formula C32H39ClN2O3 B3068281 Butyl rhodamine B CAS No. 3571-37-7

Butyl rhodamine B

Cat. No.: B3068281
CAS No.: 3571-37-7
M. Wt: 535.1 g/mol
InChI Key: RZODCBGJJQHDBD-UHFFFAOYSA-M
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Description

Butyl rhodamine B, also known as butyl rhodamine, is a synthetic organic dye belonging to the xanthene class. It is characterized by its vibrant red color and is commonly used in various applications, including dyeing, fluorescence microscopy, and as a tracer dye. The compound is known for its excellent solubility in organic solvents and its ability to fluoresce under specific conditions .

Scientific Research Applications

Butyl rhodamine B has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl rhodamine B is typically synthesized through the reaction of rhodamine B with butyl alcohol in the presence of an acid catalyst. The process involves the esterification of rhodamine B, resulting in the formation of this compound. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Butyl rhodamine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted compounds with varying functional groups .

Mechanism of Action

The mechanism of action of butyl rhodamine B involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, making it useful in fluorescence-based applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl rhodamine B is unique due to its butyl ester group, which enhances its solubility in organic solvents and its stability under various conditions. This makes it particularly suitable for industrial applications and scientific research where these properties are advantageous .

Properties

IUPAC Name

[9-(2-butoxycarbonylphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N2O3.ClH/c1-6-11-20-36-32(35)26-15-13-12-14-25(26)31-27-18-16-23(33(7-2)8-3)21-29(27)37-30-22-24(17-19-28(30)31)34(9-4)10-5;/h12-19,21-22H,6-11,20H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODCBGJJQHDBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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